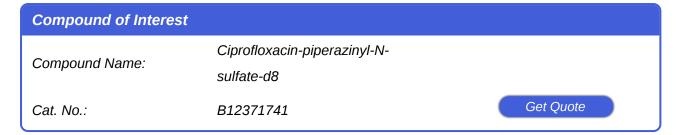


Ciprofloxacin-piperazinyl-N-sulfate-d8: An Indepth Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the **Ciprofloxacin-piperazinyl-N-sulfate-d8** analytical standard, its properties, and its application in scientific research.

Ciprofloxacin-piperazinyl-N-sulfate-d8 is the deuterated analog of sulfociprofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[1][2] As a stable isotope-labeled internal standard, it is a critical tool for the accurate quantification of sulfociprofloxacin in biological matrices during pharmacokinetic, metabolic, and environmental studies.[3] This guide details the physicochemical properties, analytical methodologies, and relevant biological context for the effective use of this analytical standard.

Core Physicochemical Properties

The properties of **Ciprofloxacin-piperazinyl-N-sulfate-d8** are primarily inferred from its non-deuterated counterpart, sulfociprofloxacin. The introduction of eight deuterium atoms on the piperazinyl ring results in a predictable mass shift, essential for its use in mass spectrometry-based assays.



Property	Value	Reference
Chemical Name	1-cyclopropyl-6-fluoro-4-oxo-7- (4-sulfopiperazin-1-yl- 2,2,3,3,5,5,6,6-d8)-1,4- dihydroquinoline-3-carboxylic acid	[3]
Synonyms	Sulfociprofloxacin-d8	[3]
Molecular Formula	C17H10D8FN3O6S	[4]
Molecular Weight	Approximately 419.45 g/mol	[5][6][7]
CAS Number	Not available for the deuterated form. (Free acid of non-deuterated form: 105093-21-8)	[5][8]
Appearance	Typically a solid or powder	N/A
Purity	High purity, suitable for use as an analytical standard	N/A
Storage	Store at -20°C for long-term stability	N/A

Note: The molecular weight of the deuterated compound is calculated based on the molecular weight of the non-deuterated form (411.4 g/mol) plus the mass difference of eight deuterium atoms replacing eight hydrogen atoms.

Ciprofloxacin Metabolism and the Role of Sulfociprofloxacin

Ciprofloxacin undergoes partial metabolism in the liver, with modifications primarily occurring at the piperazinyl group, leading to the formation of several metabolites, including sulfociprofloxacin.[1][9] Sulfociprofloxacin has been identified as a primary fecal metabolite of ciprofloxacin.[2] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and assessing the overall disposition of ciprofloxacin in the body.





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Fig. 1: Metabolic Pathway of Ciprofloxacin

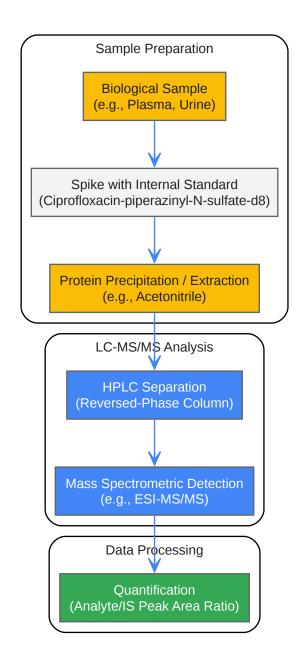
Analytical Methodology: Quantification of Sulfociprofloxacin

The quantification of sulfociprofloxacin in biological samples is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.[9] [10][11] The use of a deuterated internal standard like **Ciprofloxacin-piperazinyl-N-sulfate-d8** is essential for correcting matrix effects and ensuring high accuracy and precision in mass spectrometric detection.

Experimental Workflow for Sample Analysis

A typical workflow for the analysis of sulfociprofloxacin in a biological matrix, such as plasma or urine, involves sample preparation, chromatographic separation, and detection.





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Fig. 2: Analytical Workflow for Sulfociprofloxacin

Experimental Protocols

The following are generalized protocols based on established methods for the analysis of ciprofloxacin and its metabolites.[9][11][12] Researchers should optimize these protocols for their specific instrumentation and application.

1. Sample Preparation (Plasma)



- To 100 μL of plasma, add 10 μL of a working solution of Ciprofloxacin-piperazinyl-N-sulfate-d8 (internal standard).
- Vortex briefly to mix.
- Add 300 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the HPLC system.
- 2. High-Performance Liquid Chromatography (HPLC)
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[12]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]
- Flow Rate: 0.5 1.0 mL/min.
- Column Temperature: 25 40 °C.
- Injection Volume: 5 20 μL.

Chromatographic Parameters for Ciprofloxacin and Metabolites



Parameter	Condition	Reference
Column	C18 or Polystyrene- divinylbenzene (PSDVB)	[9][10][12]
Mobile Phase A	0.1% Formic Acid in Water	[12]
Mobile Phase B	Acetonitrile	[12]
Gradient	Optimized for separation of ciprofloxacin and its metabolites	[12]
Flow Rate	0.8 mL/min	[12]
Detection	UV (278 nm) or Fluorescence (Ex: 278 nm, Em: 450 nm) or Mass Spectrometry	[9][11][12]

3. Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
- MRM Transitions: Specific precursor-to-product ion transitions for both sulfociprofloxacin and
 Ciprofloxacin-piperazinyl-N-sulfate-d8 need to be determined by direct infusion of the
 standards. The mass shift of +8 Da for the deuterated standard will be observed in the
 precursor and potentially in some fragment ions.

Conclusion

Ciprofloxacin-piperazinyl-N-sulfate-d8 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and environmental analysis. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for the ciprofloxacin metabolite, sulfociprofloxacin. This guide provides a foundational understanding of its properties and application, enabling scientists to develop and validate robust analytical methods for their research needs.



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